molecular formula C15H17N5O3S B2820699 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide CAS No. 2034406-52-3

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2820699
CAS No.: 2034406-52-3
M. Wt: 347.39
InChI Key: VLCNNMVYCWHYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds, such as 1,2,4-triazole hybrids, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-carboxamide
  • 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-thiol

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-11-15(12(2)23-18-11)24(21,22)19-14(10-20-16-8-9-17-20)13-6-4-3-5-7-13/h3-9,14,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCNNMVYCWHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.